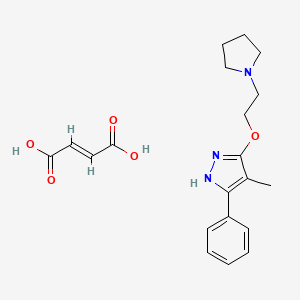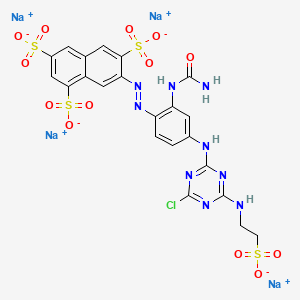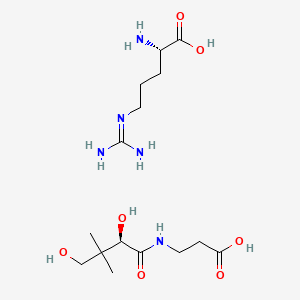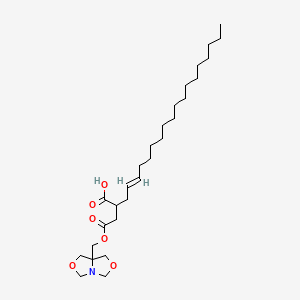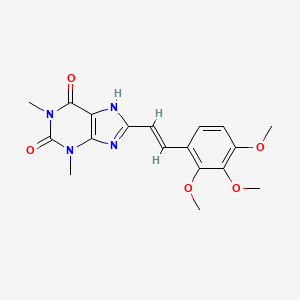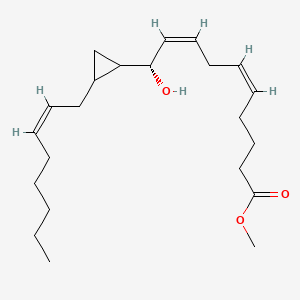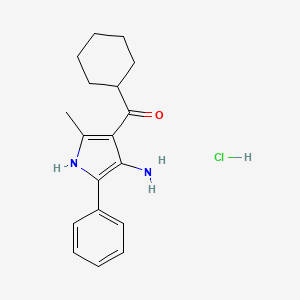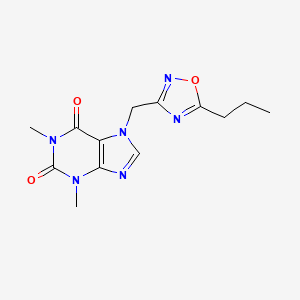
Silybin 11-O-phosphate sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silybin 11-O-phosphate sodium salt is a derivative of silybin, a polyphenolic flavonoid found in the seeds of the milk thistle plant (Silybum marianum). Silybin is known for its hepatoprotective, antioxidant, and anti-inflammatory properties. The phosphorylation of silybin enhances its solubility and bioavailability, making it more effective for therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
Silybin 11-O-phosphate sodium salt is synthesized by the phosphorylation of silybin using phosphorus oxychloride (POCl3) as the phosphorylating agent. The reaction typically occurs in an organic solvent such as pyridine or dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale phosphorylation reactions followed by purification processes such as crystallization or chromatography to obtain the pure compound. The use of solid-liquid technology can enhance the aqueous solubility of the compound, making it suitable for pharmaceutical formulations .
化学反应分析
Types of Reactions
Silybin 11-O-phosphate sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silybin derivatives with enhanced antioxidant properties.
Reduction: Reduction reactions can modify the functional groups on the silybin molecule, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups, enhancing the compound’s solubility and bioavailability
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, are used under controlled conditions
Major Products
The major products formed from these reactions include silybin derivatives with modified functional groups, which can enhance their therapeutic properties and solubility .
科学研究应用
Silybin 11-O-phosphate sodium salt has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying phosphorylation reactions and the synthesis of flavonoid derivatives.
Biology: Investigated for its antioxidant and anti-inflammatory properties in various cell culture studies.
Medicine: Explored for its hepatoprotective effects and potential use in treating liver diseases such as hepatitis and cirrhosis.
Industry: Utilized in the formulation of dietary supplements and pharmaceutical products to enhance liver health
作用机制
Silybin 11-O-phosphate sodium salt exerts its effects through several molecular mechanisms:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress in cells.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and modulates signaling pathways involved in inflammation.
Hepatoprotective Activity: This compound stabilizes cell membranes, stimulates detoxification pathways, and promotes liver cell regeneration
相似化合物的比较
Similar Compounds
- Silybin bis-hemisuccinate
- Silybin β-cyclodextrin complex
- Silybin-N-methyl-glucamine
- Silybin-phosphatidylcholine
Uniqueness
Silybin 11-O-phosphate sodium salt stands out due to its enhanced solubility and bioavailability compared to other silybin derivatives. This makes it more effective for therapeutic applications, particularly in liver health .
属性
CAS 编号 |
158059-03-1 |
|---|---|
分子式 |
C25H22NaO13P |
分子量 |
584.4 g/mol |
IUPAC 名称 |
sodium;[(2R,3R)-3-(4-hydroxy-3-methoxyphenyl)-6-[(2R,3R)-3,5,7-trihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2,3-dihydro-1,4-benzodioxin-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C25H23O13P.Na/c1-34-17-6-11(2-4-14(17)27)24-20(10-35-39(31,32)33)36-16-5-3-12(7-18(16)37-24)25-23(30)22(29)21-15(28)8-13(26)9-19(21)38-25;/h2-9,20,23-28,30H,10H2,1H3,(H2,31,32,33);/q;+1/p-1/t20-,23+,24-,25-;/m1./s1 |
InChI 键 |
LVRVQGOMJLNILJ-WQBQLIDWSA-M |
手性 SMILES |
COC1=C(C=CC(=C1)[C@@H]2[C@H](OC3=C(O2)C=C(C=C3)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)COP(=O)(O)[O-])O.[Na+] |
规范 SMILES |
COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)COP(=O)(O)[O-])O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


